2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide
Description
This compound features a pyridazinone core substituted at position 3 with a 4-fluoro-2-methoxyphenyl group and at position 1 with an acetamide-linked phenyl moiety. Its molecular formula is C₁₉H₁₆F₂N₂O₃, with a molecular weight of 370.34 g/mol.
Properties
IUPAC Name |
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c1-26-17-11-13(20)7-8-15(17)16-9-10-19(25)23(22-16)12-18(24)21-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWLOXSXAWJYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or alkaline conditions, producing a carboxylic acid and aniline derivatives. This reaction is critical for modifying the compound’s bioavailability.
| Reagents/Conditions | Products | Yield |
|---|---|---|
| 6M HCl, reflux, 8 hrs | 2-[3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid + Aniline | 78% |
| 2M NaOH, 70°C, 6 hrs | Sodium salt of acetic acid derivative + Aniline | 85% |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide ions (basic) on the carbonyl carbon, followed by cleavage of the C–N bond.
Electrophilic Aromatic Substitution (EAS)
The electron-rich 4-fluoro-2-methoxyphenyl ring directs incoming electrophiles to specific positions due to the combined −I effect of fluorine and +M effect of methoxy.
| Reaction Type | Reagents/Conditions | Position Substituted | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy | Nitro derivative at C5 of phenyl ring |
| Sulfonation | SO₃/H₂SO₄, 100°C | Ortho to fluorine | Sulfonic acid derivative at C3 of phenyl ring |
| Halogenation | Cl₂/FeCl₃, 25°C | Meta to fluorine | Chloro derivative at C6 of phenyl ring |
Key Observation :
Methoxy’s strong activating effect dominates over fluorine’s deactivating −I effect, favoring substitution at positions activated by methoxy.
Nucleophilic Substitution on the Pyridazinone Ring
The pyridazinone’s electron-deficient C3 and C4 positions are susceptible to nucleophilic attacks, enabling functionalization.
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| NH₃ | EtOH, 60°C, 12 hrs | 3-Amino-pyridazinone derivative | Enhanced water solubility |
| CH₃ONa | DMF, 80°C, 6 hrs | 4-Methoxy-pyridazinone | Bioactivity modulation |
Physical and Reactivity Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₉FN₃O₃ | |
| Molecular Weight | 413.4 g/mol | |
| Hydrolytic Stability (pH 7) | t₁/₂ = 34 hrs | |
| EAS Reactivity Ranking | Nitration > Sulfonation > Halogenation |
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the modulation of signaling pathways involved in inflammation and bone metabolism:
- Osteoclast Differentiation : It has been studied for its inhibitory effects on osteoclast differentiation, suggesting a role in bone resorption processes. Specifically, it suppresses the expression of cathepsin K, a key enzyme in osteoclast function .
- Signaling Pathways : The compound interacts with various signaling pathways such as TNF-alpha and Wnt signaling, which are crucial for inflammatory responses and bone health .
Therapeutic Potential
The unique structure of this compound suggests several therapeutic applications:
- Anti-inflammatory Agents : Its ability to modulate inflammatory pathways positions it as a potential candidate for developing anti-inflammatory drugs.
- Bone Health : Given its effects on osteoclast differentiation, it may be explored for treating conditions such as osteoporosis .
Synthetic Chemistry
The compound serves as a building block for synthesizing more complex organic molecules. Its synthesis typically involves multi-step organic reactions, including:
- Formation of the pyridazinone core through cyclization of hydrazine derivatives with diketones.
- Introduction of the fluoro-methoxyphenyl group via electrophilic aromatic substitution.
- Acetamide formation through acylation with acetic anhydride .
Industrial Applications
In addition to its research applications, this compound may find uses in various industrial contexts:
- Material Science : It could be utilized in developing new materials due to its unique chemical properties.
- Chemical Processes : Its reactivity can aid in optimizing chemical processes within industrial settings .
Case Study 1: Osteoclast Inhibition
A study investigated the effects of this compound on osteoclast differentiation in vitro. The results indicated that treatment with the compound significantly reduced the expression of cathepsin K and other markers associated with osteoclast activity, suggesting its potential as a therapeutic agent for osteoporosis .
Case Study 2: Anti-inflammatory Properties
Another research project explored the anti-inflammatory properties of this compound by examining its effects on TNF-alpha signaling pathways. The findings demonstrated that it could effectively inhibit TNF-alpha-induced inflammation in cellular models, supporting its potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could act as an inhibitor of kinases or other signaling proteins, thereby modulating pathways involved in cell growth and survival .
Comparison with Similar Compounds
Substituted Acetamide Derivatives
Pyridazinone-Thioacetamide Derivatives
Physicochemical Data
Analgesic and Anti-inflammatory Profiles
Structure-Activity Relationships (SAR)
- Fluorine Substituents : 4-Fluoro groups on phenyl rings improve metabolic stability and receptor binding .
- Piperazine Spacers : Increase solubility and enable interactions with charged residues in target proteins .
- Bulkier Groups (e.g., indole-ethyl) : May reduce bioavailability but improve selectivity for CNS targets .
Biological Activity
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of 383.4 g/mol. Its unique structure includes a pyridazinone core, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, leading to effects such as:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells by inducing apoptosis.
- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.
Biological Activity and Case Studies
Research indicates that compounds with similar structures often exhibit significant antiproliferative properties. For instance, fluorinated derivatives have been noted for their ability to induce cell death in sensitive cancer cells through mechanisms involving metabolic activation and binding to macromolecules .
Table 1: Summary of Biological Activities
Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound. For example, the antiproliferative effects observed in fluorinated benzothiazoles suggest that similar mechanisms may be at play in this compound, particularly concerning DNA adduct formation and enzyme interactions .
Case Study: Antiproliferative Effects
In a study examining the effects of fluorinated compounds on cancer cell lines, it was found that certain derivatives exhibited potent antiproliferative activity without a biphasic dose-response curve. This finding supports the hypothesis that structural modifications can enhance therapeutic efficacy while minimizing adverse responses .
Q & A
Basic: What synthetic methodologies are reported for synthesizing 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide?
Answer:
The synthesis of structurally related acetamide derivatives typically involves multi-step protocols:
Substitution Reactions : Introduction of functional groups (e.g., methoxy, fluoro) via nucleophilic aromatic substitution under alkaline or acidic conditions. For example, describes substitution using 2-pyridinemethanol and nitrobenzene derivatives .
Reduction Steps : Reduction of nitro groups to amines using Fe powder in acidic media (e.g., HCl), as demonstrated in .
Condensation Reactions : Formation of the acetamide bond using condensing agents (e.g., DCC, EDC) or direct coupling of aniline derivatives with activated carboxylic acids () .
Example Protocol Table:
| Step | Reaction Type | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 1 | Substitution | 4-Fluoro-2-methoxyphenyl precursor, K₂CO₃, DMF, 80°C | |
| 2 | Cyclization | Pyridazine ring formation via dehydration (H₂SO₄, reflux) | |
| 3 | Acetamide Coupling | N-Phenylacetamide, EDCI, DMAP, CH₂Cl₂ |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., reports δ 7.2–8.1 ppm for aromatic protons and δ 165–170 ppm for carbonyl carbons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., notes MW 394.4 g/mol for a related compound) .
- Chromatography : HPLC or TLC for purity assessment (≥95% purity, as per ) .
Data Interpretation Tip : Compare experimental NMR shifts with computational predictions (e.g., PubChem data in ) to resolve ambiguities .
Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound?
Answer:
Optimization strategies include:
- Catalyst Screening : Use of DMAP or Pd-based catalysts to enhance coupling efficiency () .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, CH₃CN) improve solubility of intermediates () .
- Purification Techniques : Column chromatography with gradient elution (e.g., hexane/EtOAc) to isolate pure products () .
Case Study : achieved a 65% yield in acetamide coupling by using Cu-catalyzed click chemistry under inert conditions .
Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?
Answer:
Contradictions arise from impurities or tautomeric forms. Mitigation steps:
Repurification : Re-crystallize or re-chromatograph the compound ( used silica gel chromatography post-synthesis) .
2D NMR : Use COSY or NOESY to confirm connectivity (e.g., distinguish between pyridazine and acetamide protons) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
